SM-6586

Radioligand Binding Assay Dissociation Kinetics DHP Receptor

SM-6586 addresses the critical limitation of conventional DHP calcium channel blockers-rapid dissociation upon washout that precludes functional recovery assays. This 1,4-dihydropyridine derivative combines calcium channel antagonism with Na+/H+ and Na+/Ca2+ exchange inhibition, delivering a sustained receptor blockade profile essential for cerebrovascular ischemia research. • Residual inhibition of KCl-induced contractions persists after compound removal, enabling washout-resistant functional assays not feasible with nifedipine or nimodipine. • ~1,000-fold lower photoreactivity at 366 nm vs. nifedipine, minimizing photooxidation artifacts in fluorescence microscopy and time-lapse imaging. • (+) enantiomer provides maximal Ca²⁺-antagonistic potency (pA₂ comparable to nimodipine), with racemic and single-isomer forms available.

Molecular Formula C26H27N5O5
Molecular Weight 489.5 g/mol
CAS No. 103898-38-0
Cat. No. B1681026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-6586
CAS103898-38-0
Synonymsmethyl 1,4-dihydro-2,6-dimethyl-3-(3-N-benzyl-N-methylaminomethyl-1,2,4-oxadiazolyl-5-yl)-4-(3-nitrophenyl)pyridine-5-carboxylate
SM 6586
SM-6586
Molecular FormulaC26H27N5O5
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C3=NC(=NO3)CN(C)CC4=CC=CC=C4
InChIInChI=1S/C26H27N5O5/c1-16-22(25-28-21(29-36-25)15-30(3)14-18-9-6-5-7-10-18)24(23(17(2)27-16)26(32)35-4)19-11-8-12-20(13-19)31(33)34/h5-13,24,27H,14-15H2,1-4H3
InChIKeyHHVCXSOKQHQGFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SM-6586: 1,4-Dihydropyridine with 1,2,4-Oxadiazole


SM-6586 (methyl 5-[3-[[benzyl(methyl)amino]methyl]-1,2,4-oxadiazol-5-yl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate; CAS 103898-38-0) is a 1,4-dihydropyridine (DHP) derivative distinguished by a 1,2,4-oxadiazole moiety at the C3 position of the DHP ring [1]. The compound acts as a calcium channel antagonist and additionally inhibits Na+/H+ and Na+/Ca2+ exchange transport, with the (+) enantiomer demonstrating the highest Ca2+-antagonistic potency among its stereoisomers [2]. Originally developed by Sumitomo Pharmaceuticals, SM-6586 advanced to Phase 1 clinical evaluation for hypertension before discontinuation, and continues to be investigated for cerebrovascular applications [3].

Why Generic DHPs Cannot Replace SM-6586


Unlike conventional DHP calcium channel blockers such as nifedipine and nitrendipine—whose receptor blockade is readily reversed upon washing—SM-6586 exhibits a markedly slower dissociation rate from DHP binding sites and produces residual inhibition of KCl-induced contractions even after removal from the extracellular medium [1]. Furthermore, SM-6586 possesses a multi-target pharmacological profile combining calcium channel antagonism with Na+/H+ and Na+/Ca2+ exchange inhibition, a combination absent in standard DHP agents . These differentiating properties are particularly consequential in cerebrovascular disease models, where SM-6586 demonstrates functional neuroprotective effects not observed with classical DHP blockers [2].

SM-6586 vs. Standard DHPs: Quantitative Evidence


Wash-Resistant Binding Kinetics

In a direct comparative radioligand binding study using [³H]PN200-110 displacement in rat heart and brain membranes, the blockade of DHP binding sites induced by nifedipine, nitrendipine, and nimodipine was completely reversed by washing, whereas the blockade by SM-6586 was not readily reversed under identical washout conditions [1]. Additionally, when rat aortic strips were pretreated with SM-6586, contractions induced by 50 mM KCl remained inhibited even after SM-6586 was removed from the extracellular medium. This residual inhibitory effect was quantified as much stronger than that of nicardipine, while the inhibition by nifedipine and nitrendipine was easily reversed by washing [1].

Radioligand Binding Assay Dissociation Kinetics DHP Receptor Rat Heart and Brain Membranes Calcium Channel Antagonist

Enantiomer-Specific Calcium Antagonism

A direct comparative study evaluated the Ca2+-antagonistic effects of SM-6586 optical isomers and benchmarked them against established DHP calcium channel antagonists using a radioligand binding assay in rat brain and heart tissues [1]. The Ca2+-antagonistic potency order was established as (+) > (±) > (-)SM-6586 in both tissue types. The pKi value of (+)SM-6586 was determined to be comparable to those of nimodipine, nicardipine, nifedipine, and nitrendipine. Critically, the pA2 value for (+)SM-6586 was the highest among all SM-6586 isomers, confirming its superior functional antagonism [1]. No significant difference in binding irreversibility was found between SM-6586 enantiomers [2].

Stereoselectivity Enantiomer Pharmacology pKi Value pA2 Value Radioligand Binding

Na+/H+ & Na+/Ca2+ Exchange Inhibition

SM-6586 is characterized as a calcium channel antagonist with concurrent inhibitory effects on Na+/H+ and Na+/Ca2+ exchange transport channels, with a reported inhibitory IC50 value of 0.8 µM . This multi-ion channel modulation profile contrasts with classical DHP calcium channel blockers (e.g., nifedipine, nitrendipine, nimodipine) which act primarily as L-type calcium channel antagonists without significant activity on Na+/H+ and Na+/Ca2+ exchangers [1]. The combination of calcium channel blockade with inhibition of sodium-proton and sodium-calcium exchange is hypothesized to provide enhanced protection against ischemic cellular damage by simultaneously attenuating Ca2+ overload and Na+ accumulation [1].

Na+/H+ Exchanger Na+/Ca2+ Exchanger Ion Transport Inhibition Cerebrovascular Disease Multi-target Pharmacology

Neuroprotection in Cerebral Ischemia Models

In an in vivo study evaluating SM-6586 in spontaneously hypertensive rats (SHR), the compound demonstrated significant protective effects in both global and focal cerebral ischemia models [1]. In the global ischemia model induced by bilateral common carotid artery ligation (BLCL), the SM-6586-treated group exhibited a higher survival rate compared to the untreated control group. Biochemically, brain ATP levels were higher and lactate levels were lower in the SM-6586-treated group relative to controls. In the focal ischemia model induced by middle cerebral artery occlusion, the SM-6586-treated group showed a reduction in T1 relaxation time on MRI and significantly decreased brain water content compared to the control group [1].

Cerebral Ischemia Neuroprotection Brain Edema ATP Preservation Spontaneously Hypertensive Rat

Photochemical Stability Advantage

A photochemical study comparing 2-nitrophenyl and 3-nitrophenyl substituted 1,4-dihydropyridines established that the 3-nitrophenyl analog is less reactive by approximately three orders of magnitude (≈1000-fold) at 366 nm irradiation compared to 2-nitrophenyl DHPs such as nifedipine and nisoldipine [1]. This marked difference arises because the 2-nitrophenyl derivatives undergo intramolecular electron transfer from the DHP chromophore to the nitrobenzene moiety, followed by proton transfer to form an aromatic zwitterion intermediate with a quantum yield of ~0.3, whereas this reaction pathway is not available to the 3-nitrophenyl analog. The quantum yield for the 3-nitrophenyl compound reaches only ~0.01 at 254 nm irradiation in methanol, proceeding via the nitrophenyl localized triplet state rather than the efficient electron transfer mechanism [1]. Nimodipine and nitrendipine, both 3-nitrophenyl Hantzsch-type DHP analogues, have been similarly characterized as belonging to the more photostable 3-nitrophenyl class [2].

Photostability Nitrophenyl Isomerism Quantum Yield Photooxidation Chemical Stability

SM-6586 Research Applications


Cerebral Ischemia & Stroke Neuroprotection

SM-6586 is specifically indicated for preclinical studies in global and focal cerebral ischemia models, where its multi-ion channel modulation (calcium channel antagonism plus Na+/H+ and Na+/Ca2+ exchange inhibition) and demonstrated in vivo efficacy in reducing brain water content and preserving ATP levels differentiate it from single-mechanism DHP calcium channel blockers [1]. The compound's higher survival rate and improved metabolic outcomes in spontaneously hypertensive rat ischemia models [1] make it a mechanistically distinct tool compound for investigating combined ion homeostasis modulation in cerebrovascular pathology.

Washout-Resistant Receptor Binding Studies

For radioligand binding and functional washout experiments requiring sustained receptor blockade, SM-6586 provides a critical experimental advantage over nifedipine, nitrendipine, and nimodipine, whose binding is readily reversed by washing [2]. The residual inhibition of KCl-induced contractions persisting after SM-6586 removal from the extracellular medium [2] enables washout-resistant functional assays not achievable with rapidly dissociating DHP comparators.

Enantiomer-Specific Calcium Channel Pharmacology

The availability of SM-6586 as individual optical isomers enables stereoselective pharmacological investigations, with the (+) enantiomer demonstrating the highest pA2 value and Ca2+-antagonistic potency among the three stereoisomeric forms [3]. Procurement of enantiopure (+)SM-6586 (rather than racemic mixture) is essential for studies requiring maximal calcium channel antagonism, with potency comparable to established reference standards nimodipine, nicardipine, nifedipine, and nitrendipine [3].

Photostability-Dependent Assays

For experimental protocols requiring sustained light exposure (fluorescence microscopy, high-throughput optical screening, long-duration time-lapse imaging), SM-6586 offers substantially enhanced photochemical stability compared to 2-nitrophenyl DHP compounds such as nifedipine and nisoldipine, with approximately 1000-fold lower photoreactivity at 366 nm [4]. This property reduces photooxidation artifacts and extends the usable experimental window in optically intensive workflows, making SM-6586 the preferred 1,4-dihydropyridine tool compound for light-exposed assays.

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